

Comparative In Vivo Efficacy of Novel Pyrrolo-Pyridine Analogs as FGFR Inhibitors

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Compound of Interest

Compound Name:	5-methoxy-1 <i>H</i> -pyrrolo[2,3- <i>c</i>]pyridine
Cat. No.:	B099031

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A Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific molecular vulnerabilities of tumor cells. One such promising target is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when aberrantly activated, drives the proliferation and survival of various cancers. This guide provides a comparative overview of the in vivo efficacy of a novel 1*H*-pyrazolo[3,4-*b*]pyridine analog, Compound 7n, against established FGFR inhibitors, Erdafitinib and Infigratinib.

Introduction to the Compared FGFR Inhibitors

Compound 7n is a novel, potent, and selective 1*H*-pyrazolo[3,4-*b*]pyridine derivative identified as a promising FGFR kinase inhibitor.^{[1][2]} Its structural novelty and high selectivity for FGFR over other kinases like VEGFR2 make it a compound of significant interest for further preclinical and clinical development.

Erdafitinib (JNJ-42756493) is a potent, orally bioavailable pan-FGFR tyrosine kinase inhibitor. It has received regulatory approval for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations and is being investigated in various other solid tumors.^[3]

Infigratinib (BGJ398) is another potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3. It has been approved for the treatment of patients with previously treated,

unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6]

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of these compounds has been evaluated in various xenograft models. The following table summarizes the key efficacy data from these preclinical studies.

Compound	Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Compound 7n	NCI-H1581	Non-Small Cell Lung Cancer	50 mg/kg, p.o., qd	91.6%	[7]
Erdafitinib	SNU-16	Gastric Cancer	10 mg/kg, p.o., qd	37.8%	[3]
		30 mg/kg, p.o., qd	59.4%	[3]	
Infiratinib	Patient-Derived Xenograft (CCA)	Cholangiocarcinoma	20 mg/kg, p.o., qd	Significant tumor growth delay	[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the key experiments cited.

NCI-H1581 Xenograft Model (for Compound 7n)

- Animal Model: Female athymic BALB/c nude mice (5-6 weeks old).
- Cell Line: NCI-H1581 human non-small cell lung cancer cells, which harbor an FGFR1 amplification.

- Tumor Implantation: 5×10^6 NCI-H1581 cells in 100 μL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of the mice.
- Treatment: When the average tumor volume reached approximately 100-150 mm^3 , mice were randomized into vehicle control and treatment groups. Compound 7n was administered orally once daily (qd) at a dose of 50 mg/kg.
- Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$. The tumor growth inhibition (TGI) was calculated at the end of the study.

SNU-16 Xenograft Model (for Erdafitinib)

- Animal Model: Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID), 10-12 weeks old.[\[9\]](#)
- Cell Line: SNU-16 human gastric carcinoma cells, which overexpress FGFR2.[\[9\]](#)[\[10\]](#)
- Tumor Implantation: 1×10^6 SNU-16 cells suspended in Matrigel were subcutaneously injected into the hind leg of each mouse.[\[9\]](#)
- Treatment: Dosing was initiated when the mean tumor size reached 100-140 mm^3 . Erdafitinib was administered orally once daily at doses of 10 mg/kg and 30 mg/kg for 21 days.[\[3\]](#)
- Efficacy Evaluation: Tumor volumes were measured regularly, and the TGI was determined by comparing the change in tumor volume in the treated groups to the vehicle control group.[\[3\]](#)

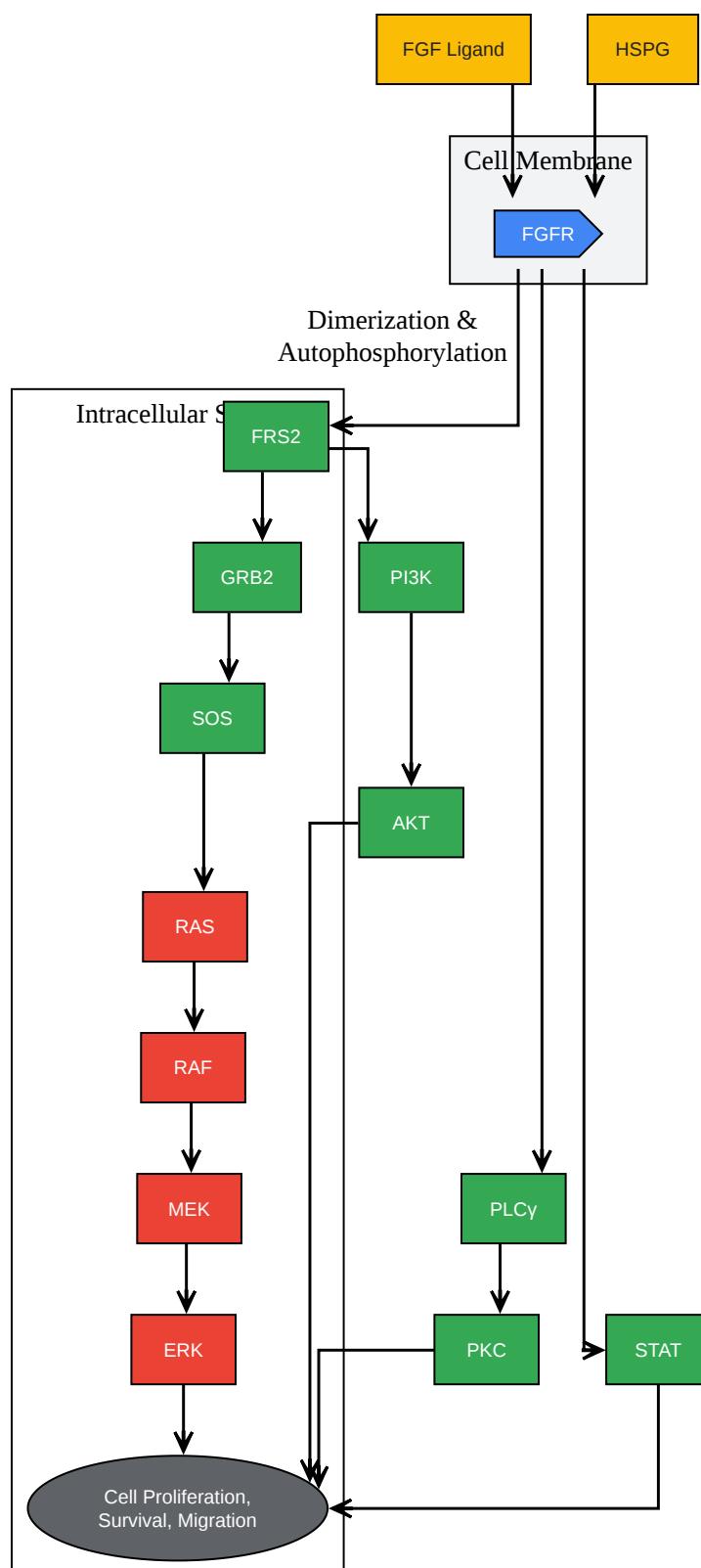
Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model (for Infigratinib)

- Animal Model: Immunodeficient mice (e.g., NOD/SCID).
- Tumor Model: Patient-derived cholangiocarcinoma tissue harboring an FGFR2 fusion was subcutaneously implanted into the flanks of the mice.[\[11\]](#)

- Treatment: Once tumors were established and reached a predetermined size, mice were randomized to receive either vehicle or Infigratinib orally.
- Efficacy Evaluation: Tumor growth was monitored over time, and the treatment effect was assessed by comparing tumor volumes between the treated and control groups.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.



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Caption: The FGFR Signaling Pathway.



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Caption: Experimental Workflow for In Vivo Xenograft Studies.

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